![molecular formula C16H10BrCl2N3O3 B2748653 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide CAS No. 905678-56-0](/img/structure/B2748653.png)
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound contains several functional groups including an oxadiazole ring, a bromophenyl group, and a dichlorophenoxy group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple aromatic rings and heteroatoms. The oxadiazole ring, in particular, is a heterocyclic ring that can participate in a variety of chemical reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions involving the oxadiazole ring .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Potential
A series of N-substituted derivatives of 1,3,4-oxadiazole and acetamide derivatives have been designed, synthesized, and evaluated for their antibacterial and anti-enzymatic potential, supported by % hemolytic activity studies. These compounds were found to inhibit gram-negative bacterial strains effectively, indicating their potential as antibacterial agents (Nafeesa, K., et al., 2017).
Another study focused on the synthesis of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, revealing that these compounds possess variable antimicrobial activity against selected microbial species, with some showing significant potency compared to reference standards. This underscores their potential utility in developing new antimicrobial agents (Gul, S., et al., 2017).
Anticonvulsant and Enzyme Inhibition Activities
Research into indoline derivatives of aryloxadiazole amine and benzothiazole acetamide showed significant anticonvulsant activity, highlighting the versatility of oxadiazole derivatives in pharmacological applications. This suggests the potential for these compounds in anticonvulsant drug development (Nath, R., et al., 2021).
Compounds containing the 1,3,4-oxadiazole moiety have also been studied for their enzyme inhibition properties, specifically against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating their potential in treating conditions associated with enzyme dysregulation (Rehman, A., et al., 2013).
Antimicrobial and Hemolytic Activity
- Further investigations into 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives condensed with phenyl acetamide derivatives revealed enhanced antimicrobial properties. These findings suggest the importance of structural modifications in oxadiazole derivatives to increase their efficacy as antimicrobial agents (Parikh, K., & Joshi, D., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrCl2N3O3/c17-10-3-1-9(2-4-10)15-21-22-16(25-15)20-14(23)8-24-13-6-5-11(18)7-12(13)19/h1-7H,8H2,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIHCOKQSZQZBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrCl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

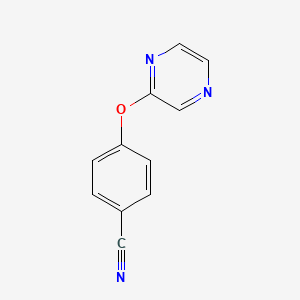
![2-[[5-Bromo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B2748572.png)
![N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-4-methoxyaniline](/img/structure/B2748573.png)
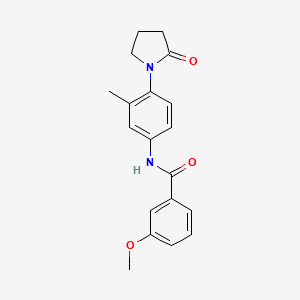
![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetohydrazide](/img/structure/B2748578.png)
methanone](/img/structure/B2748579.png)
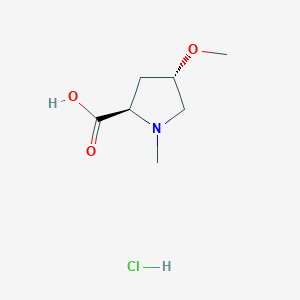
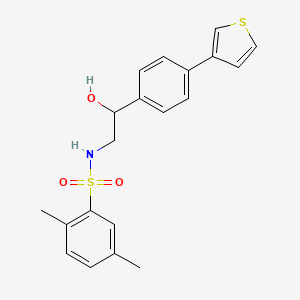
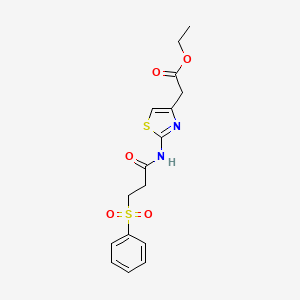
![[1-(tert-butyl)-1H-pyrazol-4-yl]{1-[(4-methylbenzyl)oxy]-2-naphthyl}methanone](/img/structure/B2748587.png)
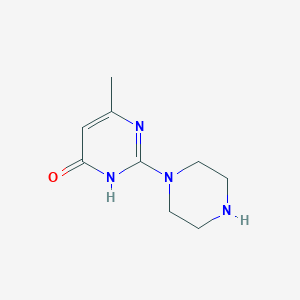
![N-[2,2-dimethyl-3-[[2-(4-morpholin-4-ylsulfonylphenoxy)acetyl]amino]propyl]-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide](/img/structure/B2748589.png)
![7-methyl-N-(2-morpholinoethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2748591.png)
![2-Cyclopropyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2748593.png)